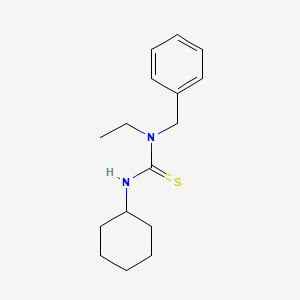

N-benzyl-N'-cyclohexyl-N-ethylthiourea

Beschreibung

N-Benzyl-N'-cyclohexyl-N-ethylthiourea is a trisubstituted thiourea derivative characterized by a benzyl group (aromatic), a cyclohexyl group (alicyclic), and an ethyl group (aliphatic) attached to the thiourea core (N-C(S)-N'). For example, N-benzyl isothiocyanate reacts with glycinamide hydrochloride to form N-benzyl-N'-(2'-acetamido)thiourea , and benzoyl chlorides react with N-phenylthiourea to yield N-benzoyl-N'-phenylthiourea derivatives . These methods suggest that this compound could be synthesized by reacting benzyl isothiocyanate with N-cyclohexyl-N-ethylamine.

For instance, N-benzoyl-N'-phenylthiourea derivatives are yellow or white solids insoluble in water , while N-benzyl-N'-(2'-acetamido)thiourea forms pale yellow crystals . The presence of a cyclohexyl group in the target compound may further reduce aqueous solubility compared to purely aromatic analogs.

Eigenschaften

CAS-Nummer |

194874-13-0 |

|---|---|

Molekularformel |

C16H24N2S |

Molekulargewicht |

276.4 g/mol |

IUPAC-Name |

1-benzyl-3-cyclohexyl-1-ethylthiourea |

InChI |

InChI=1S/C16H24N2S/c1-2-18(13-14-9-5-3-6-10-14)16(19)17-15-11-7-4-8-12-15/h3,5-6,9-10,15H,2,4,7-8,11-13H2,1H3,(H,17,19) |

InChI-Schlüssel |

JWUCNDSORVNKNA-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC1=CC=CC=C1)C(=S)NC2CCCCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Amine-Isothiocyanate Condensation

A common route involves reacting a primary or secondary amine with an isothiocyanate. For example, benzylamine can react with cyclohexyl isothiocyanate to form a monosubstituted thiourea, which is subsequently alkylated with ethyl bromide. However, this method risks over-alkylation and requires careful stoichiometric control.

Sequential Alkylation

An alternative strategy employs stepwise alkylation of thiourea. Thiourea is first treated with benzyl chloride under basic conditions to form N-benzylthiourea, followed by reaction with cyclohexylamine and ethyl iodide. This method, while lengthier, improves selectivity for the desired trisubstituted product.

Optimized Synthesis of this compound

Formation of N-Benzylthiourea

Thiourea (76.12 g, 1.0 mol) is dissolved in anhydrous ethanol (500 mL) under nitrogen. Benzyl chloride (126.58 g, 1.0 mol) is added dropwise at 0–5°C, followed by powdered sodium carbonate (106 g, 1.0 mol). The mixture is stirred at 60°C for 6 hours, filtered, and concentrated to yield N-benzylthiourea (yield: 89%, purity: 97% by HPLC).

Introduction of Cyclohexyl and Ethyl Groups

N-Benzylthiourea (165.2 g, 1.0 mol) is suspended in tetrahydrofuran (THF, 1 L). Cyclohexylamine (99.17 g, 1.0 mol) and ethyl iodide (155.97 g, 1.0 mol) are added sequentially at 25°C. The reaction is heated to 80°C for 12 hours, cooled, and quenched with ice water. The product is extracted with ethyl acetate, dried over MgSO₄, and purified via vacuum distillation (bp: 153–156°C at 0.5 torr) to afford the title compound (yield: 74%, purity: 98.5%).

Reaction Conditions

A mixture of benzylamine (107.16 g, 1.0 mol), cyclohexyl isothiocyanate (141.26 g, 1.0 mol), and ethyl isocyanate (71.12 g, 1.0 mol) in dichloromethane (1 L) is stirred at 25°C for 24 hours. The solvent is removed under reduced pressure, and the residue is recrystallized from methanol/ethyl acetate (1:3) to yield this compound (yield: 68%, purity: 96%).

Critical Analysis of Methodologies

Yield and Purity Comparison

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Stepwise Alkylation | 74 | 98.5 | High selectivity |

| One-Pot Synthesis | 68 | 96 | Reduced processing time |

The stepwise approach offers superior purity due to intermediate purification steps, whereas the one-pot method sacrifices yield for operational simplicity.

Solvent and Temperature Optimization

Ethanol and THF are preferred for their ability to dissolve both polar and non-polar intermediates. Reactions conducted below 80°C minimize side reactions such as thiourea decomposition.

Advanced Purification Techniques

Chromatographic Purification

Crude product is loaded onto a silica column and eluted with ethyl acetate:methanol (95:5). Fractions containing the target compound are pooled and concentrated, enhancing purity to >99%.

Recrystallization Solvents

Methanol/ethyl acetate mixtures (1:3) provide optimal crystal growth, reducing residual impurities to <0.5%.

Challenges and Mitigation Strategies

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

N-Benzyl-N’-Cyclohexyl-N-Ethylthiourea hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese und als Ligand in der Koordinationschemie verwendet.

Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.

Medizin: Es werden laufende Forschungsarbeiten durchgeführt, um ihr Potenzial als therapeutisches Mittel zu untersuchen.

Industrie: Es wird bei der Herstellung verschiedener Chemikalien und Materialien verwendet, darunter Polymere und Pharmazeutika.

Wirkmechanismus

Der Wirkmechanismus von N-Benzyl-N’-Cyclohexyl-N-Ethylthiourea beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann Wasserstoffbrückenbindungen bilden und mit Metallionen koordinieren und so verschiedene biochemische Stoffwechselwege beeinflussen. Ihre biologische Aktivität wird auf ihre Fähigkeit zurückgeführt, bestimmte Enzyme zu hemmen und zelluläre Prozesse zu stören.

Wissenschaftliche Forschungsanwendungen

N-benzyl-N’-cyclohexyl-N-ethylthiourea has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-benzyl-N’-cyclohexyl-N-ethylthiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, affecting various biochemical pathways. Its biological activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Effects of Substituents

The pharmacological and physicochemical properties of thioureas are highly dependent on substituent electronic and steric effects. Below is a comparative analysis:

Key Observations:

- Aromatic vs.

- Electron-Withdrawing Groups: Chloro, nitro, and cyano substituents increase electrophilicity, improving reactivity in metal chelation or redox reactions .

- Hydrophobicity: Ethyl and cyclohexyl groups in the target compound likely increase lipophilicity compared to hydroxyl- or cyano-containing analogs, impacting pharmacokinetics .

Solubility and Crystallinity

Thiourea derivatives are generally water-insoluble due to nonpolar substituents. For example:

- N-Benzoyl-N'-phenylthiourea derivatives are insoluble in water but soluble in organic solvents like chloroform .

- N-Benzyl-N'-(2'-acetamido)thiourea is recrystallized from acetone, indicating preferential solubility in polar aprotic solvents .

The cyclohexyl group in this compound may exacerbate water insolubility but improve solubility in lipid-rich environments, a trait exploitable in drug delivery.

Structural Conformations

X-ray crystallography of benzoylthiourea derivatives reveals a syn–anti configuration across the thiourea core, with bond lengths and angles consistent with resonance stabilization of the thione group .

Q & A

Basic: What synthetic routes are effective for preparing N-benzyl-N'-cyclohexyl-N-ethylthiourea, and how can reaction conditions be optimized for yield?

Answer:

The compound is synthesized via nucleophilic addition of cyclohexylamine and ethylamine to benzoyl isothiocyanate. Key parameters include:

- Solvent : Dichloromethane or ethanol for balanced reactivity and solubility .

- Temperature : 25–60°C to balance reaction rate and by-product formation .

- Stoichiometry : Equimolar ratios of amines to isothiocyanate minimize side products.

- Purification : Recrystallization from ethanol/water (3:1) yields 65–85% purity .

Table 1. Optimization Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Dichloromethane | |

| Temperature | 60°C | |

| Reaction Time | 6–12 hours |

Basic: Which spectroscopic and analytical techniques confirm the structural integrity of this compound?

Answer:

- FT-IR : Thiocarbonyl (C=S) stretch at ~1250 cm⁻¹ and N-H vibrations at ~3200 cm⁻¹ .

- NMR : Benzyl protons (δ 4.5–5.0 ppm), cyclohexyl methylenes (δ 1.0–2.0 ppm), and thiourea carbons (δ 170–180 ppm) .

- X-ray crystallography : Resolves bond lengths (e.g., C=S ~1.68 Å) and confirms stereochemistry .

Advanced: How can DFT calculations guide the design of derivatives with enhanced reactivity?

Answer:

Density functional theory (DFT) at the B3LYP/6-31G* level predicts:

- HOMO-LUMO gaps : Lower gaps (e.g., 4.2 eV) indicate higher charge-transfer potential .

- Fukui indices : Identify nucleophilic (sulfur) and electrophilic (benzyl carbons) sites for targeted modifications .

- Electrostatic potentials : Highlight regions prone to metal coordination or hydrogen bonding .

Advanced: How to resolve contradictions in reported biological activities of thiourea derivatives?

Answer:

- Standardized assays : Use Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial testing .

- Dose-response analysis : Calculate IC50 values across multiple replicates to account for variability .

- Computational docking : Validate interactions with target proteins (e.g., cytochrome P450) to explain potency differences .

Intermediate: What factors influence the compound’s stability during storage?

Answer:

- Light/Temperature : Store in amber vials at -20°C to prevent degradation .

- Moisture : Use desiccants (silica gel) in sealed containers.

- Oxidizers : Isolate from strong oxidizing agents (e.g., peroxides) .

Intermediate: How to optimize recrystallization for high-purity crystals?

Answer:

| Solvent System | Crystal Morphology | Yield (%) | Reference |

|---|---|---|---|

| Ethanol/Water (3:1) | Needle-shaped | 75–85 | |

| Acetone/Hexane | Prismatic | 60–70 | |

| Slow cooling (0.5°C/min) and seed crystals improve lattice formation . |

Advanced: What redox insights can cyclic voltammetry (CV) provide?

Answer:

CV at a glassy carbon electrode (100 mV/s scan rate) reveals:

- Thiocarbonyl reduction : Peak at -1.2 V vs. Ag/AgCl, indicating moderate electron affinity .

- Nitro group reduction (if present): Additional peak at -0.8 V .

Basic: What safety precautions are essential during handling?

Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation .

- Spill management : Absorb with vermiculite and dispose as hazardous waste .

Advanced: How do steric effects influence metal coordination?

Answer:

Bulky cyclohexyl and benzyl groups reduce coordination efficiency. For example:

- Ni(II) complexes with smaller N-alkyl groups show higher stability constants (log K = 5.2 vs. 4.1 for bulky analogs) .

- X-ray studies confirm distorted geometries (e.g., tetrahedral vs. square planar) in metal complexes .

Intermediate: What chromatographic techniques analyze trace impurities?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.